5-(2-Fluorophenyl)oxazole
Overview
Description
5-(2-Fluorophenyl)oxazole is a heterocyclic compound that features an oxazole ring substituted with a fluorophenyl group at the 5-position. Oxazole derivatives are known for their wide range of biological activities and have garnered significant interest in medicinal chemistry . The presence of the fluorine atom in the phenyl ring can enhance the compound’s biological activity and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Fluorophenyl)oxazole can be achieved through various methods. One common approach involves the reaction of Tosylmethyl isocyanide with Methanediol, 1-(2-fluorophenyl)-, 1,1-diacetate in the presence of potassium carbonate in methanol at 55°C for 2 hours . This method provides a straightforward route to the desired oxazole derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of oxazole synthesis can be applied. Industrial production typically involves optimizing reaction conditions for scalability, yield, and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 5-(2-Fluorophenyl)oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxazole-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield corresponding oxazoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the phenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Electrophilic substitution reactions typically involve reagents like halogens, nitrating agents, and sulfonating agents.
Major Products:
Oxidation: Oxazole-4-carboxylic acid derivatives.
Reduction: Oxazoline derivatives.
Substitution: Various substituted phenyl oxazole derivatives.
Scientific Research Applications
5-(2-Fluorophenyl)oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-(2-Fluorophenyl)oxazole involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s binding affinity to enzymes and receptors, leading to increased biological activity . The compound can inhibit key enzymes involved in various biological pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
- 2-(3´-Pyridyl)-5-phenyloxazole
- 2,5-Diphenyloxazole
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
Comparison: 5-(2-Fluorophenyl)oxazole is unique due to the presence of the fluorine atom, which enhances its biological activity and stability compared to other oxazole derivatives . This makes it a valuable compound in medicinal chemistry and pharmaceutical research .
Properties
IUPAC Name |
5-(2-fluorophenyl)-1,3-oxazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6FNO/c10-8-4-2-1-3-7(8)9-5-11-6-12-9/h1-6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKNUPYIAZOZMC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CN=CO2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6FNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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